molecular formula C20H23N3O6 B1582396 p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate CAS No. 4272-71-3

p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate

Cat. No.: B1582396
CAS No.: 4272-71-3
M. Wt: 401.4 g/mol
InChI Key: VMKGUOYDQYWEJP-SFHVURJKSA-N
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Description

P-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate, also known as this compound, is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Biological Activity

p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate is a synthetic compound widely utilized in biochemical research, particularly as a substrate for various enzymes. Its structure, featuring a p-nitrophenyl group attached to a benzyloxycarbonyl-protected L-lysine residue, allows it to mimic natural peptide substrates, making it valuable for studying enzyme kinetics and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O6. The compound's design incorporates several functional groups that contribute to its biological activity:

  • p-Nitrophenyl Group : Known for undergoing nucleophilic substitution reactions, this group is crucial for the compound's enzymatic interactions.
  • Benzyloxycarbonyl Group : This protective group enhances the stability of the lysine moiety and can be removed under specific conditions to expose the amino group.

Enzymatic Activity

This compound exhibits significant biological activity, particularly in enzymatic assays. It serves as a substrate for serine proteases such as trypsin. The hydrolysis of this compound can be quantitatively monitored by measuring the release of p-nitrophenol, which provides insights into enzyme efficiency and kinetics.

Table 1: Enzymatic Hydrolysis Kinetics

EnzymeSubstrateKm (mM)Vmax (µmol/min)
TrypsinThis compound0.51.2
ChymotrypsinThis compound0.80.9

The kinetic parameters indicate that trypsin has a higher affinity (lower Km) for this substrate compared to chymotrypsin, suggesting that the compound is particularly suited for studies involving trypsin.

Case Studies and Research Findings

  • Kinetic Studies : Research has demonstrated that the hydrolysis rate of this compound varies significantly with changes in pH. Optimal activity was observed at physiological pH levels, indicating its potential application in biological systems where pH fluctuations occur.
  • Structural Modifications : Investigations into how structural modifications influence enzyme interactions have shown that altering the protective groups can affect binding affinities and reaction rates. For instance, replacing the benzyloxycarbonyl group with other protective groups resulted in varying hydrolysis rates, thereby providing insights into enzyme specificity.
  • Application in Drug Design : The compound's ability to act as a prodrug has been explored in drug design contexts. Upon enzymatic cleavage, it releases active components that can interact with specific biological targets, enhancing therapeutic efficacy while minimizing side effects.

Scientific Research Applications

Applications in Peptide Synthesis

2.1 Peptide Bond Formation

Z-Lys-ONp is primarily employed for synthesizing peptides through the following mechanisms:

  • Protection Strategy : The Z group can be selectively removed under mild acidic conditions, allowing the lysine residue to participate in peptide bond formation with other amino acids.
  • Controlled Assembly : This controlled approach enables researchers to create specific peptide sequences necessary for various biochemical studies.

2.2 Enzymatic Assays

Z-Lys-ONp acts as a substrate for enzymes, particularly serine proteases like trypsin. The hydrolysis of this compound can be monitored by measuring the release of p-nitrophenol, which produces a yellow color change observable spectrophotometrically. This application is pivotal for:

  • Measuring Enzyme Activity : By quantifying the amount of p-nitrophenol released, researchers can assess enzyme kinetics and efficiency.
  • Screening Inhibitors : The compound's hydrolysis can also be used to evaluate potential enzyme inhibitors, contributing to drug discovery efforts .

Mechanistic Insights

The mechanism underlying the use of Z-Lys-ONp in enzymatic reactions involves:

  • Substrate Mimicry : The structure of Z-Lys-ONp mimics natural peptide substrates, enabling it to interact effectively with target enzymes.
  • Kinetic Studies : Variations in hydrolysis rates with changes in pH have been documented, indicating that environmental conditions significantly influence the compound's reactivity and interactions with enzymes.

Case Studies and Research Findings

5.1 Enzymatic Activity Assessment

A study demonstrated the effectiveness of Z-Lys-ONp in measuring trypsin activity. Researchers observed that varying substrate concentrations influenced hydrolysis rates, providing insights into enzyme kinetics under different conditions .

5.2 Synthesis of Biodegradable Polymers

Z-Lys-ONp has been incorporated into the synthesis of biodegradable poly(ester amide)s, showcasing its versatility beyond peptide synthesis. These polymers exhibit enhanced degradation rates due to the presence of lysine residues, which can be modified post-synthesis to tailor their properties for biomedical applications .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKGUOYDQYWEJP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2179-15-9 (hydrochloride)
Record name N-Benzyloxycarbonyllysine 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50962649
Record name 4-Nitrophenyl N~2~-[(benzyloxy)(hydroxy)methylidene]lysinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4272-71-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4272-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonyllysine 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N~2~-[(benzyloxy)(hydroxy)methylidene]lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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